3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
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Overview
Description
3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a bromophenyl group, a methylphenyl group, and a triazolopyrimidine core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the bromophenyl and methylphenyl groups: These groups are introduced through substitution reactions, where the appropriate bromophenyl and methylphenyl precursors are reacted with the triazolopyrimidine core.
Addition of the propanol group: The final step involves the addition of the propanol group to the triazolopyrimidine core, typically through a nucleophilic substitution reaction.
The reaction conditions for each step may vary, but common reagents and solvents used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate.
Chemical Reactions Analysis
3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-[7-(3-Bromophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds also contain a nitrogen-based hetero-aromatic ring and exhibit diverse biological activities.
Indole derivatives: Indole derivatives possess various biological activities and are used in the development of new pharmaceuticals.
Hydrazine-coupled pyrazoles: These compounds are known for their antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[7-(3-bromophenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O/c1-14-7-9-15(10-8-14)18-13-19(16-4-2-5-17(22)12-16)26-21(23-18)24-20(25-26)6-3-11-27/h2,4-5,7-10,12-13,19,27H,3,6,11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDGURRMSAYLKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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